molecular formula C10H15NO2S2 B2904355 N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide CAS No. 2034483-12-8

N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide

Cat. No.: B2904355
CAS No.: 2034483-12-8
M. Wt: 245.36
InChI Key: MIVMLKUGZOVRTB-UHFFFAOYSA-N
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Description

N-(1-(Thiophen-2-yl)cyclopentyl)methanesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a cyclopentyl ring connected to a thiophene heterocycle via a methanesulfonamide linker, a structural motif present in various pharmacologically active compounds . The thiophene ring is a privileged scaffold in drug design, known for its versatile biological activities. Thiophene-containing compounds have been extensively investigated and shown to possess a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities . Furthermore, several commercially available drugs, such as Dorzolamide and Tioconazole, incorporate the thiophene nucleus, underscoring its practical importance in developing new active pharmaceutical ingredients (APIs) . The specific structural configuration of this compound suggests its potential utility as a key intermediate or a novel chemical entity in the synthesis of new therapeutic agents. Researchers can employ this compound in various applications, including but not limited to, hit-to-lead optimization , structure-activity relationship (SAR) studies , and as a building block for the construction of more complex molecules for high-throughput screening. It is also a valuable candidate for exploring new chemical space in academic and industrial research settings. This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with care in a controlled laboratory environment.

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S2/c1-15(12,13)11-10(6-2-3-7-10)9-5-4-8-14-9/h4-5,8,11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVMLKUGZOVRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1(CCCC1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide typically involves the reaction of thiophene derivatives with cyclopentylmethanesulfonamide under specific conditions. The process may include steps such as condensation reactions, cyclization, and sulfonation . Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives .

Scientific Research Applications

N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. As a synthetic cannabinoid, it binds to cannabinoid receptors in the body, modulating various physiological processes. The compound’s effects are mediated through the activation of these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide with key analogues from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance (if reported)
This compound C₁₀H₁₄N₂O₂S₂ 282.36 Cyclopentyl, thiophene, methanesulfonamide Not explicitly reported (inferred SAR*)
W98 : N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide C₉H₁₃N₂O₂S₂ 269.34 Cyclopropyl, thiophen-2-ylmethyl Not reported
Compound 96 C₁₆H₁₃N₃O₂S₃ 399.49 Benzo[b]thiophene, methyl Anthrax lethal factor inhibitor
Sch225336 C₂₄H₂₆N₂O₆S₂ 502.60 Bis-sulfone, methoxy-phenyl CB2 receptor inverse agonist

*SAR: Structure-Activity Relationship

Key Observations :

  • Ring Size and Rigidity : The cyclopentyl group in the target compound introduces greater conformational flexibility compared to the cyclopropyl group in W98 . This flexibility may enhance binding to larger enzyme pockets but reduce selectivity.
  • Electron-Deficient vs.
  • Sulfonamide Positioning : Sch225336 uses a bis-sulfone motif for CB2 receptor binding, highlighting the importance of sulfonamide placement for target specificity.

Physicochemical Properties

While explicit data (e.g., solubility, melting point) for the target compound is unavailable, inferences can be drawn from analogues:

  • Solubility: The methanesulfonamide group enhances aqueous solubility compared to non-polar derivatives (e.g., Compound 96 with a methylbenzo[b]thiophene group) .
  • Lipophilicity : The cyclopentyl-thiophene scaffold likely increases lipophilicity (logP ~2.5–3.0), similar to W98 (logP ~2.8), favoring membrane permeability .

Biological Activity

N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiophene ring, a cyclopentyl moiety, and a sulfonamide functional group. The structure can be represented as follows:

Structure C12H15NO2S\text{Structure }\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}\text{S}

This compound is characterized by its sulfonamide group, which is known for its diverse biological activities including antibacterial and antifungal properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antiviral agent and as a fungicide.

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. For instance, the structure-function relationship of related compounds has shown that modifications can lead to significant antiviral properties against coronaviruses. The mechanism often involves the formation of covalent bonds with active site residues in viral proteases, inhibiting their function .

Antifungal Activity

In agricultural applications, compounds derived from thiophene have been evaluated for their fungicidal properties. Research indicates that certain thiophene derivatives exhibit promising efficacy against pathogens like Pseudoperonospora cubensis, with EC50 values indicating potent antifungal activity. For example, related compounds showed EC50 values ranging from 1.96 mg/L to 4.69 mg/L, demonstrating superior efficacy compared to commercial fungicides .

Case Study 1: Antiviral Efficacy

A study focusing on the inhibition of SARS-CoV-2 main protease (Mpro) revealed that structurally similar compounds demonstrated high potency with IC50 values in the nanomolar range (e.g., 18 nM). Such findings suggest that this compound could be optimized for enhanced antiviral activity through structural modifications .

Case Study 2: Fungicidal Properties

In a greenhouse trial assessing fungicidal efficacy against cucumber downy mildew, a related thiophene derivative exhibited control efficacies of 70% to 79% at concentrations of 100 mg/L and 200 mg/L. These results indicate the potential of thiophene-based compounds as effective agricultural fungicides .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeEC50/IC50 ValueReference
This compoundAntiviralTBD
Thiophene Derivative 4fAntifungal1.96 mg/L
NirmatrelvirAntiviral3.11 nM
Thiophene Derivative (Control)Antifungal21.44 mg/L

Q & A

Q. What are the recommended synthetic routes for N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves three key steps: (1) formation of the cyclopentyl-thiophene scaffold via Friedel-Crafts alkylation or transition-metal-catalyzed coupling, (2) introduction of the sulfonamide group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), and (3) purification via recrystallization or column chromatography. Yield optimization requires precise control of temperature (0–5°C during sulfonylation) and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride). Impurities often arise from incomplete cyclization or side reactions at the thiophene sulfur; HPLC monitoring is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assign peaks for the cyclopentyl protons (δ 1.5–2.5 ppm), thiophene aromatic protons (δ 6.8–7.2 ppm), and sulfonamide NH (δ 5.5–6.0 ppm, broad).
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and thiophene C-S bonds (600–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns.
  • HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What computational chemistry approaches are suitable for modeling the conformational flexibility of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 method) provides accurate electronic structure predictions. Basis sets like 6-31G(d,p) balance computational cost and accuracy. Molecular dynamics simulations (300 K, explicit solvent) can model solvation effects on conformation .

Q. How can researchers validate the purity and identity of this compound post-synthesis?

Combine elemental analysis (C, H, N, S within ±0.4% of theoretical values) with 1H/13C NMR and mass spectrometry. Differential Scanning Calorimetry (DSC) can confirm a sharp melting point (>150°C), indicating high crystallinity .

Q. What are the primary considerations when designing biological activity assays for this compound?

Prioritize target-specific assays (e.g., enzyme inhibition via fluorescence-based kinetics) and include controls for non-specific binding. Use physiologically relevant buffers (pH 7.4, 37°C) and validate results with IC50/EC50 dose-response curves. Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) ensure selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental electronic properties?

Re-evaluate DFT parameters: Switch to functionals with higher exact-exchange percentages (e.g., M06-2X) or include dispersion corrections (e.g., D3BJ). Validate orbital energies with Ultraviolet Photoelectron Spectroscopy (UPS) and compare HOMO-LUMO gaps with UV-Vis data .

Q. What strategies optimize crystal growth and resolve disorder in X-ray structures of sulfonamide derivatives?

Use slow vapor diffusion (e.g., ether into dichloromethane) for single-crystal growth. For disorder, apply SHELXL’s PART and SUMP commands to model split positions. Validate with Mercury’s void analysis to exclude solvent effects .

Q. How do electron-withdrawing (e.g., sulfonamide) vs. electron-donating groups affect reactivity and bioactivity in thiophene derivatives?

Sulfonamides increase electrophilicity at the thiophene ring, enhancing nucleophilic aromatic substitution (k = 0.15 min⁻¹ in DMF at 80°C). In bioactivity, sulfonamides improve target binding (e.g., ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for methyl analogs) but may reduce membrane permeability (logP decrease by 0.5–1.0) .

Q. What analytical workflows detect degradation products under varied pH/temperature conditions?

Use LC-MS/MS with a pH-stable column (e.g., Zorbax SB-C18) and gradient elution (5–95% acetonitrile). For accelerated degradation studies (40–60°C, pH 1–13), identify hydrolyzed sulfonamide (m/z 155.1) or thiophene-oxidized byproducts (m/z 248.3) .

Q. What factors are critical in SAR studies for cyclopentyl-thiophene sulfonamides?

Vary substituents on the cyclopentyl ring (e.g., methyl, fluoro) and thiophene position (2- vs. 3-substitution). Corrogate activity data (e.g., IC50, Ki) with steric/electronic parameters (Hammett σ, Taft Es). Use CoMFA or molecular docking to rationalize trends .

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